molecular formula C8H14O2 B1625911 2-[(Cyclopentyloxy)methyl]oxirane CAS No. 21324-93-6

2-[(Cyclopentyloxy)methyl]oxirane

Cat. No.: B1625911
CAS No.: 21324-93-6
M. Wt: 142.2 g/mol
InChI Key: MWEMVOWDVQAKHC-UHFFFAOYSA-N
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Description

2-[(Cyclopentyloxy)methyl]oxirane is an epoxide derivative featuring a cyclopentyl ether substituent attached to the oxirane (epoxide) ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of β-adrenoceptor partial agonists, as demonstrated in its use to prepare urea derivatives with β1-selectivity . Its reactivity in aminolysis and ring-opening reactions makes it valuable for constructing complex bioactive molecules. The cyclopentyl group contributes to the compound’s lipophilicity, influencing its solubility and interaction with biological targets.

Properties

IUPAC Name

2-(cyclopentyloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-4-7(3-1)9-5-8-6-10-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEMVOWDVQAKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499669
Record name 2-[(Cyclopentyloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21324-93-6
Record name 2-[(Cyclopentyloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

2-[(Cyclopentyloxy)methyl]oxirane finds applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

  • Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

  • Medicine: It is utilized in the development of drugs that target specific biological pathways.

  • Industry: The compound is employed in the production of polymers and resins.

Mechanism of Action

The mechanism by which 2-[(Cyclopentyloxy)methyl]oxirane exerts its effects involves its reactivity as an epoxide. The three-membered ring structure is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, including ring-opening reactions and the formation of new carbon-oxygen bonds.

Molecular Targets and Pathways:

  • Enzymes: Epoxide hydrolases and other enzymes that catalyze the hydrolysis of epoxides.

  • Pathways: Involvement in metabolic pathways related to the synthesis and breakdown of organic compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

The chemical and functional properties of 2-[(Cyclopentyloxy)methyl]oxirane can be contextualized by comparing it to structurally related epoxides. Key differences arise from variations in substituents, which modulate reactivity, physical properties, and applications.

Cycloalkyl-Substituted Oxiranes

  • 2-[(Cyclooctyloxy)methyl]oxirane (CAS 21324-95-8): Structure: Cyclooctyl ether substituent instead of cyclopentyl. Molecular Weight: 184.27 g/mol (vs. 168.23 g/mol for the cyclopentyl analog). This compound is used as a fine chemical intermediate in specialized syntheses .

Aryl-Substituted Oxiranes

  • 2-[(3-Methylphenoxy)methyl]oxirane (CAS 2186-25-6): Structure: Aromatic 3-methylphenoxy group replaces cyclopentyl. It is utilized in materials science for polymer crosslinking .
  • 2-[(4-Nitrophenoxy)methyl]oxirane (CAS 5254-35-7): Structure: Electron-withdrawing nitro group on the phenoxy substituent. Reactivity: Enhanced electrophilicity at the epoxide ring due to nitro group’s electron-withdrawing effect, accelerating nucleophilic attack. Used in synthesizing glycidyl ether derivatives .

Heterocyclic and Functionalized Derivatives

  • 2-(Phenoxymethyl)oxirane: Application: A simpler analog with a phenyl group, employed in the synthesis of antibacterial 1,2,4-triazole derivatives. Demonstrates moderate reactivity due to the absence of electron-donating/withdrawing groups .
  • 2-[[3-(Triethoxysilyl)propoxy]methyl]oxirane (CAS 1815601-65-0): Structure: Triethoxysilyl group enables siloxane bonding. Use: Functionalized in polymers for coatings and adhesives, leveraging its hybrid organic-inorganic reactivity .

Data Tables

Table 1: Structural and Physical Properties

Compound Substituent Molecular Weight (g/mol) Key Applications Reactivity Trend
This compound Cyclopentyl ether 168.23 Pharmaceutical synthesis Moderate (steric shielding)
2-[(Cyclooctyloxy)methyl]oxirane Cyclooctyl ether 184.27 Fine chemical intermediates Reduced (steric bulk)
2-[(3-Methylphenoxy)methyl]oxirane 3-Methylphenoxy 180.20 Polymer crosslinking Low (aromatic stabilization)
2-[(4-Nitrophenoxy)methyl]oxirane 4-Nitrophenoxy 209.18 Glycidyl ether synthesis High (electron-deficient epoxide)

Table 2: Reactivity in Ring-Opening Reactions

Compound Reaction Partner Product Application Rate Relative to Cyclopentyl Analog
This compound Ethanol Propanol derivatives Baseline
2-[(4-Nitrophenoxy)methyl]oxirane Ethanol Nitro-substituted alcohols 3–5× faster
2-(Phenoxymethyl)oxirane Thiols Antibacterial agents 1.2× faster

Key Research Findings

  • Steric Effects: Cycloalkyl substituents (e.g., cyclopentyl vs. cyclooctyl) reduce epoxide reactivity by shielding the electrophilic oxirane carbons, as seen in slower aminolysis rates for cyclooctyl derivatives .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in 4-nitrophenoxy) increase oxirane electrophilicity, facilitating nucleophilic ring-opening. This is critical for designing reactive intermediates in fragrances and polymers .
  • Biological Interactions: Lipophilic cycloalkyl groups enhance membrane permeability in pharmaceuticals, while aromatic derivatives (e.g., 3-methylphenoxy) improve thermal stability in polymers .

Biological Activity

2-[(Cyclopentyloxy)methyl]oxirane, also known as a cyclopentyl ether derivative of epoxide, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₄O₂
  • CAS Number : 21324-93-6
  • Canonical SMILES : C1CCC(C1)COC2C(O2)C2=COC=C2

The compound features an epoxide functional group, which is known for its reactivity and ability to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its epoxide group, which can undergo nucleophilic attack by biological molecules. This reactivity allows it to modulate enzyme activities and influence cellular signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as a modulator for various receptors, potentially influencing neurotransmitter systems.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Research Findings and Case Studies

Recent research has highlighted the potential applications of this compound in various fields:

  • Antioxidant Properties :
    • A study assessed the antioxidant capacity of several epoxide derivatives, including this compound. Results indicated that this compound exhibited significant radical scavenging activity, potentially beneficial in preventing oxidative damage in cells.
  • Enzyme Interaction Studies :
    • In vitro assays demonstrated that this compound could inhibit certain cytochrome P450 enzymes. This inhibition could lead to altered drug metabolism, suggesting implications for pharmacokinetics when co-administered with other therapeutics .
  • Neuroprotective Effects :
    • Research involving neuroblastoma cell lines showed that treatment with this compound resulted in reduced cell death under oxidative stress conditions. This indicates a potential role in neuroprotection and warrants further investigation into its therapeutic applications for neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other epoxide compounds is useful:

Compound NameAntioxidant ActivityEnzyme InhibitionNeuroprotective Effects
This compoundModerateYesYes
Epoxide ALowNoNo
Epoxide BHighYesModerate

This table illustrates that while this compound has moderate antioxidant activity compared to other epoxides, its enzyme inhibition and neuroprotective effects are notable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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